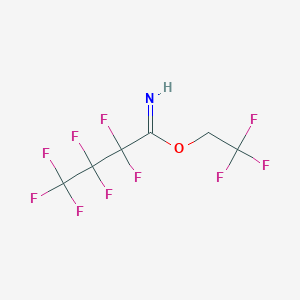
2,2,2-Trifluoroethyl perfluorobutanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl perfluorobutanimidate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate typically involves the reaction of 2,2,2-trifluoroethylamine with perfluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl perfluorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding perfluorinated acids or reduced to form perfluorinated amines.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions include perfluorinated acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl perfluorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl perfluorobutanimidate involves its interaction with various molecular targets. The trifluoroethyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the compound. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar fluorinated properties but different reactivity and applications.
2,2,2-Trifluoroethylamine: Another related compound used in the synthesis of various fluorinated organic molecules.
Perfluorobutyric Anhydride: A precursor used in the synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate.
Uniqueness
This compound is unique due to its specific combination of trifluoroethyl and perfluorobutanimidate groups, which impart distinct chemical properties. Its stability, reactivity, and ability to form stable complexes with biological molecules make it valuable in various scientific and industrial applications.
Properties
CAS No. |
4078-29-9 |
|---|---|
Molecular Formula |
C6H3F10NO |
Molecular Weight |
295.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2,3,3,4,4,4-heptafluorobutanimidate |
InChI |
InChI=1S/C6H3F10NO/c7-3(8,9)1-18-2(17)4(10,11)5(12,13)6(14,15)16/h17H,1H2 |
InChI Key |
MFBCEXYUNWQKLU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=N)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















